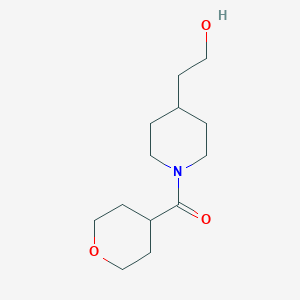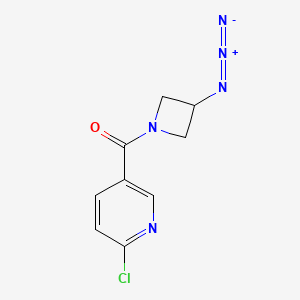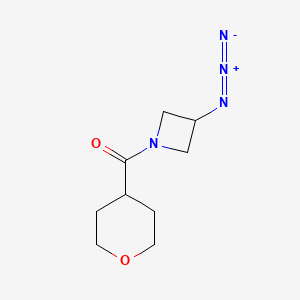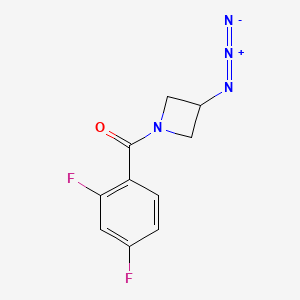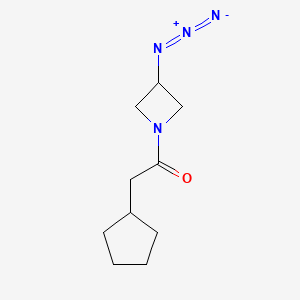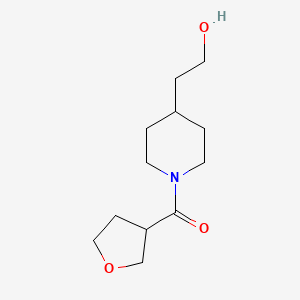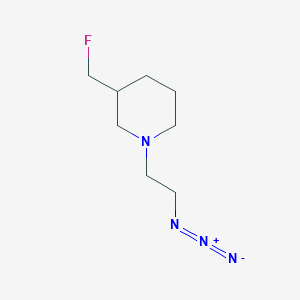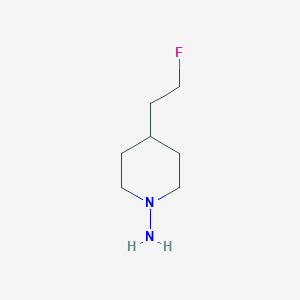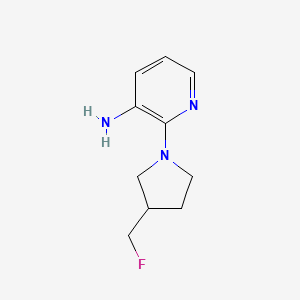![molecular formula C9H15NO3 B1476265 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid CAS No. 2097955-34-3](/img/structure/B1476265.png)
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid and its derivatives have been explored in various synthetic routes for constructing complex heterocyclic structures. These compounds serve as precursors or intermediates in the synthesis of pyrrolo-fused compounds, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which are synthesized through a series of reactions involving cyclization and hydrolysis steps (Bencková & Krutošíková, 1997). Another approach involves the reaction of pyrrolediones with malononitrile and tetronic acid to produce spiro[furo[3,4-b]pyran-4,3′-pyrroles], demonstrating the versatility of furo-pyrrol derivatives in synthesizing spiro compounds and their potential in medicinal chemistry (Sal’nikova, Dmitriev, & Maslivets, 2017).
Medicinal Chemistry Applications
The synthesis and exploration of furo-pyrrol derivatives extend into medicinal chemistry, where these compounds are investigated for their potential biological activities. For instance, quinoline-based furanones and their nitrogen analogs, derived from aroylpropionic acids, have been evaluated for their antimicrobial activities against various bacterial and fungal strains, as well as their anti-inflammatory and analgesic potentials in vivo (Khokra et al., 2015). These studies highlight the therapeutic potential of furo-pyrrol derivatives, especially in the context of developing new anti-inflammatory and analgesic agents.
Heterocyclic Chemistry and Novel Frameworks
The furo-pyrrol scaffold is instrumental in constructing novel heterocyclic frameworks with potential applications in various fields, including materials science and drug discovery. For example, functionalized tricyclic frameworks containing an azocine moiety have been synthesized from tetrahydro-3a,8b-dihydroxy-oxoindeno[1,2-b]pyrroles, showcasing the utility of furo-pyrrol derivatives in creating complex and novel molecular architectures (Yavari & Seyfi, 2012).
Propiedades
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(11)12)10-2-7-4-13-5-8(7)3-10/h6-8H,2-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCGZFRDKVQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2COCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


